molecular formula C15H10ClFN2O3 B8449778 4-(4-Chloro-2-fluorophenoxy)-7-hydroxy-6-methoxyquinazoline

4-(4-Chloro-2-fluorophenoxy)-7-hydroxy-6-methoxyquinazoline

Cat. No. B8449778
M. Wt: 320.70 g/mol
InChI Key: GDNCYIJCRVHXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-2-fluorophenoxy)-7-hydroxy-6-methoxyquinazoline is a useful research compound. Its molecular formula is C15H10ClFN2O3 and its molecular weight is 320.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chloro-2-fluorophenoxy)-7-hydroxy-6-methoxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chloro-2-fluorophenoxy)-7-hydroxy-6-methoxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Chloro-2-fluorophenoxy)-7-hydroxy-6-methoxyquinazoline

Molecular Formula

C15H10ClFN2O3

Molecular Weight

320.70 g/mol

IUPAC Name

4-(4-chloro-2-fluorophenoxy)-6-methoxyquinazolin-7-ol

InChI

InChI=1S/C15H10ClFN2O3/c1-21-14-5-9-11(6-12(14)20)18-7-19-15(9)22-13-3-2-8(16)4-10(13)17/h2-7,20H,1H3

InChI Key

GDNCYIJCRVHXRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)OC3=C(C=C(C=C3)Cl)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 7-benzyloxy-4-(4-chloro-2-fluorophenoxy)-6-methoxyquinazoline (451 mg, 1.1 mmol) in TFA (4.5 ml) was heated at reflux for 3 hours. The mixture was diluted with toluene and the volatiles removed by evaporation. The residue was triturated with methylene chloride, collected by filtration, washed with ether and dried under vacuum to give 4-(4-chloro-2-fluorophenoxy)-7-hydroxy-6-methoxyquinazoline (320 mg, 90%).
Name
7-benzyloxy-4-(4-chloro-2-fluorophenoxy)-6-methoxyquinazoline
Quantity
451 mg
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

7-Benzyloxy-4-(4-chloro-2-fluorophenoxy)-6-methoxyquinazoline (1.4 g, 3.4 mmol) was suspended in TFA (15 ml) and heated at reflux for 3 hours. The reaction mixture was allowed to cool, toluene was added and the volatiles were removed by evaporation under vacuum. The residue was triturated with ether and then acetone. The precipitate was collected by filtration and dried to give 4-(4-chloro-2-fluorophenoxy)-7-hydroxy-6-methoxyquinazoline (21.8 g). This was used without further purification in the next step.
Name
7-Benzyloxy-4-(4-chloro-2-fluorophenoxy)-6-methoxyquinazoline
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 7-benzyloxy-4-(4-chloro-2-fluorophenoxy)-6-methoxyquinazoline (23 g) and trifluoroacetic acid (150 ml) was stirred and heated to reflux for 3 hours. The reaction mixture was allowed to cool to ambient temperature. Toluene was added and the mixture was evaporated. The residue was triturated under diethyl ether and then under acetone. The precipitate was collected by filtration and dried to give 4-(4-chloro-2-fluorophenoxy)-7-hydroxy-6-methoxyquinazoline (19 g) which was used without further purification; NMR: (DMSOd6) 3.97 (s, 3H), 7.22 (s, 1H), 7.39 (d, 1H), 7.53 (m, 2H), 7.67 (m, 1H), 8.46 (s, 1H).
Name
7-benzyloxy-4-(4-chloro-2-fluorophenoxy)-6-methoxyquinazoline
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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